molecular formula C6H2BrF3N2S B15055805 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole CAS No. 1956379-60-4

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole

Cat. No.: B15055805
CAS No.: 1956379-60-4
M. Wt: 271.06 g/mol
InChI Key: VYZXDRPYUZCPIV-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with bromine at position 6 and a trifluoromethyl group at position 2.

Properties

CAS No.

1956379-60-4

Molecular Formula

C6H2BrF3N2S

Molecular Weight

271.06 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)13-5(12)11-4/h1-2H

InChI Key

VYZXDRPYUZCPIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC(=CN21)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazole with a brominated trifluoromethyl ketone. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 acts as a good leaving group, enabling substitution with nucleophiles (e.g., amines, alcohols, thiols). The trifluoromethyl group at position 2 exerts electron-withdrawing effects, potentially directing substitution to specific sites.

Reaction Type Reagents/Conditions Product
Amination Amine (e.g., NH₃), Cu catalysisSubstituted imidazo[2,1-b]thiazole amine
Alkoxylation Alcohol, base (e.g., K₂CO₃)Substituted imidazo[2,1-b]thiazole ether
Thiolation Thiol (e.g., SH-R), baseSubstituted imidazo[2,1-b]thiazole thioether

Example: In one-pot syntheses, bromide substitution is a critical step, as seen in the formation of benzimidazo[2,1-b]thiazolines using CuI and hypervalent iodine reagents .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing trifluoromethyl group, the aromatic system can undergo electrophilic substitution at activated positions.

Reaction Type Reagents/Conditions Product
Nitration HNO₃, H₂SO₄Nitro-imidazo[2,1-b]thiazole
Sulfonation SO₃, H₂SO₄Sulfo-imidazo[2,1-b]thiazole

The bromine substituent may enhance reactivity at specific positions due to inductive effects .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) for forming carbon-carbon or carbon-nitrogen bonds.

Reaction Type Reagents/Conditions Product
Suzuki Coupling Boronic acid, Pd(PPh₃)₄, baseArylated imidazo[2,1-b]thiazole
Buchwald-Hartwig Amine, Pd catalyst, baseAminated imidazo[2,1-b]thiazole

Studies on related imidazo[2,1-b]thiazole derivatives highlight the use of Cu catalysts for oxidative coupling .

Reduction Reactions

The thiazole ring can be reduced to form thiazolidine derivatives using agents like NaBH₄ or H₂ with metal catalysts.

Reaction Type Reagents/Conditions Product
Catalytic Hydrogenation H₂, Ni or Pd catalystThiazolidine derivative
Chemical Reduction NaBH₄, LiAlH₄Thiazolidine derivative

This reaction is well-documented for imidazo[2,1-b]thiazole analogs .

Alkylation/Acylation

Reactions with alkyl halides or acyl halides can occur at nitrogen or sulfur sites, though the bromine’s leaving group may dominate reactivity.

Reaction Type Reagents/Conditions Product
Alkylation R-X, base (e.g., K₂CO₃)Alkylated imidazo[2,1-b]thiazole
Acylation Acyl chloride, baseAcylated imidazo[2,1-b]thiazole

Cyclization Reactions

Intramolecular cyclizations can form larger heterocycles, depending on functional group availability. For example, reactions with propargylamine or isothiocyanates under Cu catalysis yield fused derivatives .

Oxidation

Potential oxidation of sulfur or nitrogen moieties, though specific conditions depend on the reaction environment .

Key Structural Influences

The trifluoromethyl group at position 2 exerts strong electron-withdrawing effects, potentially deactivating the ring and directing reactivity. This is critical in substitution and coupling reactions.

Analytical Characterization

Reactions are typically monitored using:

  • NMR spectroscopy (¹H, ¹³C) to track proton shifts and coupling patterns .

  • Mass spectrometry to confirm molecular weight and fragmentation .

  • IR spectroscopy to identify functional group transformations (e.g., C=O, N-H) .

Biological Implications

This compound’s reactivity profile highlights its utility in heterocyclic chemistry and drug discovery, with substitution and coupling reactions being central to its chemical transformations.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the imidazo[2,1-b]thiazole ring critically influence physicochemical and biological properties:

  • 6-(Trifluoromethyl)imidazo[2,1-b]thiazole (CAS 109113-98-6) :

    • Lacks the bromo group at position 6 but retains the trifluoromethyl group.
    • The absence of bromine may reduce steric hindrance and alter reactivity in cross-coupling reactions .
  • 3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole (mtfpmt) :

    • Trifluoromethyl is on a phenyl ring at position 6 instead of directly on the core.
    • This structural variation enhances lipophilicity and may improve binding to hydrophobic enzyme pockets, as seen in VEGFR inhibitors .
  • 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6) :

    • Bromo at position 5 and methyl at position 6.
    • Demonstrates how substituent placement affects melting points (e.g., methyl groups lower crystallinity compared to bromine) .

Physical Properties

  • Melting Points :
    • 10c (5-bromo-3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b]thiadiazol-2-yl]-1H-indole): Melts at 327°C due to hydrogen bonding from NH and aromatic stacking .
    • 10d (3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole): Lower melting point (257°C) attributed to reduced polarity from methyl substitution .

Comparative Data Table

Compound Name Substituents Key Properties/Activities References
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole Br (C6), CF₃ (C2) Potential kinase inhibition, tunable reactivity
6-(Trifluoromethyl)imidazo[2,1-b]thiazole CF₃ (C6) Intermediate for optoelectronic materials
mtfpmt CF₃Ph (C6), CH₃ (C3) Phosphorescent Ir(III) complexes (λₑₘ = 618 nm)
6a (COX-2 inhibitor) SO₂MePh (C6), NMe₂ (C5) IC₅₀ COX-2 = 0.08 µM, SI = 313.7
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole Br (C5), CH₃ (C6) MW 283.35, CAS 134670-13-6

Biological Activity

6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Structure

The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole involves the condensation of appropriate thiazole and imidazole precursors, often leading to derivatives that enhance biological efficacy. The presence of the bromine and trifluoromethyl groups significantly influences its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds from this family have been evaluated against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
9iMDA-MB-2311.65Apoptosis induction
9mMDA-MB-2311.12Cell cycle arrest in G0/G1 phase

These findings suggest that 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole may induce apoptosis and halt cell proliferation in breast cancer cells, similar to other derivatives tested .

Antimicrobial Activity

The thiazole ring system is known for its antimicrobial properties. Studies have shown that compounds with this moiety exhibit activity against a range of pathogens:

PathogenMIC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus1535
Escherichia coli2030

The antimicrobial efficacy is often attributed to the electron-withdrawing nature of substituents like bromine and trifluoromethyl groups, enhancing lipophilicity and membrane penetration .

Anti-inflammatory Activity

Imidazo[2,1-b]thiazoles have also been studied for their anti-inflammatory effects. For example, certain derivatives have shown selective inhibition of COX-2 over COX-1:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index
6a>1000.08313.7

This selectivity indicates potential for developing anti-inflammatory drugs with fewer side effects .

Case Studies

Several case studies illustrate the biological activity of imidazo[2,1-b]thiazoles:

  • Breast Cancer Study : A series of aryl hydrazones derived from imidazo[2,1-b]thiazoles were tested against MDA-MB-231 cells. Results indicated significant cytotoxicity and apoptosis induction through various assays including annexin V-FITC staining .
  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thiazole derivatives against clinical isolates of MRSA, showing promising results with low MIC values compared to standard antibiotics .
  • Inflammation Model : In a model assessing inflammatory responses, compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of signaling pathways associated with inflammation .

Q & A

Q. Advanced Research Focus

  • ADMET prediction : Use SwissADME or pkCSM to assess logP, CYP450 inhibition, and Ames toxicity .
  • MD simulations : GROMACS for evaluating target binding kinetics (e.g., 100 ns simulations to validate InhA inhibition) .

How can crystallographic data improve derivative design?

Q. Advanced Research Focus

  • Supramolecular interactions : Analyze hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) to design analogs with enhanced solubility .
  • Torsional angle analysis : Optimize planarity of the imidazo[2,1-b]thiazole core for improved π-stacking with biological targets .

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